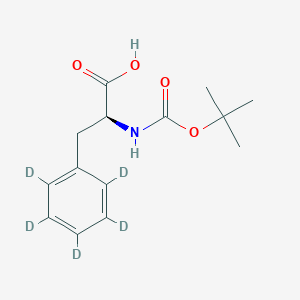

N-Boc-L-phenyl-d5-alanine

Overview

Description

N-Boc-L-phenyl-d5-alanine is a deuterated derivative of N-tert-butoxycarbonyl-L-phenylalanine. It is a stable isotope-labeled compound, often used in various research applications. The compound has the molecular formula C14H14D5NO4 and a molecular weight of 270.34 g/mol . It is primarily used in proteomics research and other biochemical studies .

Mechanism of Action

Target of Action

N-Boc-L-phenyl-d5-alanine is a derivative of the amino acid phenylalanine. Phenylalanine is an α-amino acid essential for humans that is found in breast milk of mammals . The term “d5” indicates the presence of deuterium, a stable isotope of hydrogen, and “Boc” refers to the tert-butoxycarbonyl protective group. The primary targets of this compound are likely to be the same as those of phenylalanine, which plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Pharmacokinetics

, which suggests that it may have good bioavailability. The presence of the Boc protective group may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Preparation Methods

The synthesis of N-Boc-L-phenyl-d5-alanine involves several steps:

Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Deuteration: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the complete deuteration of the phenyl ring and the protection of the amino group.

Chemical Reactions Analysis

N-Boc-L-phenyl-d5-alanine undergoes various chemical reactions, including:

Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds with other amino acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Scientific Research Applications

N-Boc-L-phenyl-d5-alanine is widely used in scientific research, including:

Biochemical Studies: The compound is used to study enzyme kinetics and mechanisms, particularly those involving amino acid metabolism.

Pharmaceutical Research: It serves as a building block in the synthesis of peptide-based drugs and other bioactive molecules.

Isotope Labeling: The deuterium atoms in the compound make it useful for tracing metabolic pathways and studying the dynamics of biochemical reactions.

Comparison with Similar Compounds

N-Boc-L-phenyl-d5-alanine is unique due to its deuterium labeling, which distinguishes it from other non-labeled analogs. Similar compounds include:

N-Boc-L-phenylalanine: The non-deuterated version, commonly used in peptide synthesis.

N-Boc-4-iodo-L-phenylalanine: A derivative with an iodine atom on the phenyl ring, used in radiolabeling studies.

N-Boc-L-tyrosine: Another Boc-protected amino acid, used in the synthesis of peptides and proteins.

This compound’s unique feature is its deuterium labeling, which provides advantages in analytical applications, particularly in mass spectrometry, where it serves as an internal standard for accurate quantification .

Biological Activity

N-Boc-L-phenyl-d5-alanine is a deuterated derivative of L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on its amine. This compound is primarily utilized in biochemical research, particularly in proteomics and metabolic studies, due to its isotopic labeling, which allows for precise tracking of metabolic pathways and protein interactions.

- Molecular Formula : C₁₄H₁₄D₅NO₄

- Molecular Weight : Approximately 270.34 g/mol

- Structure : The compound consists of five deuterium atoms incorporated into the phenyl group, enhancing its stability and solubility compared to non-deuterated forms.

This compound does not exhibit significant biological activity on its own; however, it serves as a valuable tool for studying the biological functions associated with its parent compound, L-phenylalanine. The primary mechanisms through which it operates include:

- Protein Synthesis : As a labeled amino acid, it can be incorporated into proteins, allowing researchers to study protein synthesis and degradation processes.

- Metabolic Tracing : The deuterated form enables tracking in metabolic studies without interfering with normal biological functions, making it useful for understanding enzyme kinetics and substrate interactions.

Applications in Research

The applications of this compound span various fields:

- Proteomics : It aids in the study of protein interactions and dynamics by providing a means to label peptides for mass spectrometry analysis.

- Enzyme Kinetics : Researchers utilize this compound to investigate enzyme specificity and catalytic mechanisms by tracing labeled substrates through metabolic pathways.

- Neurotransmitter Studies : Given that L-phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, the deuterated version can help elucidate neurotransmitter synthesis pathways .

Comparative Analysis with Related Compounds

The following table compares this compound with other relevant compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₄D₅NO₄ | Deuterated form with Boc protection |

| L-Phenylalanine | C₉H₁₁NO₂ | Non-deuterated form, essential amino acid |

| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | Non-deuterated version used for peptide synthesis |

| L-Phenyl-d5-alanine | C₉H₁₁D₅NO₂ | Deuterated form without Boc protection |

Case Studies

- Protein Interaction Studies : A study utilized this compound to trace peptide interactions within complex biological systems. The incorporation of this labeled amino acid allowed for detailed kinetic analysis of enzyme-substrate interactions without the confounding effects of naturally occurring isotopes.

- Metabolic Pathway Elucidation : In metabolic studies focusing on neurotransmitter production, researchers tracked the incorporation of this compound into key metabolic pathways. This approach provided insights into how variations in phenylalanine availability can affect neurotransmitter levels and associated physiological outcomes .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJPUMXJBDHSIF-MEKJEUOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584373 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121695-40-7 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.